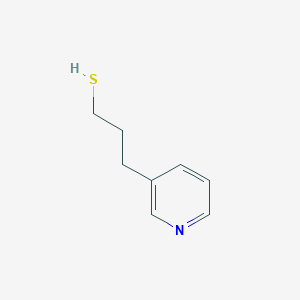

3-Pyridinepropanethiol

Description

Significance of Pyridine (B92270) and Thiol Moieties in Advanced Organic Synthesis and Functional Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds, including many pharmaceuticals and vitamins. mdpi.comresearchgate.net Its basicity, water solubility, stability, and capacity to form hydrogen bonds make it a valuable component in drug design. nih.gov In organic synthesis, pyridine and its derivatives serve as versatile ligands in catalysis, facilitating a wide range of chemical transformations. researchgate.net The nitrogen atom in the pyridine ring can coordinate to metal centers, influencing the electronic properties and reactivity of the resulting complexes. jscimedcentral.comwikipedia.org

Similarly, the thiol group (-SH) plays a crucial role in various chemical and biological processes. Thiols and their derivatives, thioethers, are vital classes of organic compounds with significant applications in organic synthesis. nih.gov A key characteristic of thiols is their strong affinity for the surfaces of noble metals, such as gold, silver, and copper. uh.edu This property is the foundation for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can modify the surface properties of materials. uh.edusigmaaldrich.com

The combination of a pyridine ring and a thiol group within a single molecule, as in 3-Pyridinepropanethiol, offers a unique set of properties that are highly desirable in materials science and nanotechnology. science-link.euaiu.edu The thiol group provides a strong anchor to a metal surface, while the pyridine moiety can be used to tune the surface's chemical and physical properties, or to act as a coordination site for other molecules or metal ions.

Overview of Heterocyclic Organosulfur Chemistry and its Academic Trajectory

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within the ring, is a vast and rapidly expanding field. wikipedia.orgignited.in The history of heterocyclic chemistry dates back to the 19th century, with early discoveries such as the synthesis of alloxan (B1665706) from uric acid in 1818 and the production of furfural (B47365) from starch in 1832. wikipedia.orgresearchgate.net

Organosulfur compounds, which contain a carbon-sulfur bond, represent a significant sub-discipline of heterocyclic chemistry. The incorporation of sulfur into heterocyclic rings or as a functional group on a heterocyclic scaffold introduces unique electronic and steric properties, leading to a diverse range of applications. ignited.in Research in this area has contributed to the development of new synthetic methodologies, catalysts, and functional materials.

Historical Context and Evolution of Research Pertaining to this compound

While the broader fields of pyridine and thiol chemistry have long and rich histories, specific research on this compound is a more contemporary development. The initial interest in this compound likely stemmed from the growing understanding of self-assembled monolayers in the 1980s. sigmaaldrich.com Scientists recognized that bifunctional molecules containing a surface-active group (the thiol) and a functional tail group (the pyridine) could be used to create well-defined and functionalized surfaces. Early research would have focused on the synthesis of this compound and the fundamental characterization of its ability to form monolayers on metal substrates. As nanotechnology and materials science have advanced, so too has the interest in utilizing this compound for more sophisticated applications, such as in the fabrication of sensors, electronic devices, and corrosion-resistant coatings.

Paradigms and Current Research Foci on the Chemical Compound this compound

Current research on this compound is multifaceted, reflecting its versatility. A primary focus remains its application in materials science, particularly in the formation of self-assembled monolayers. Researchers are investigating how the structure and properties of these monolayers can be controlled by varying the conditions of their formation and how they can be used to tailor the interface between different materials. uh.edu Another significant area of research is its use as a corrosion inhibitor. scielo.brj-cst.orgresearchgate.net The ability of this compound to form a protective layer on metal surfaces makes it a promising candidate for preventing corrosion in various industrial applications. chemmethod.commdpi.com Furthermore, the coordination chemistry of this compound is being explored, with studies focusing on its ability to act as a ligand for transition metal ions, leading to the formation of novel complexes with potential catalytic or electronic applications. jscimedcentral.comuni-wuerzburg.denih.gov

Interactive Data Table: Chemical Profile of this compound

| Property | Value |

| Chemical Formula | C8H11NS |

| Molecular Weight | 153.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 115-116 °C at 2 mmHg |

| Density | 1.07 g/cm³ |

| Refractive Index | 1.56 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-3-ylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLCWAAJDXMPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296749 | |

| Record name | 3-Pyridinepropanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69603-49-2 | |

| Record name | 3-Pyridinepropanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Pyridinepropanethiol and Its Structural Analogues

Chemo- and Regioselective Synthesis Strategies for 3-Pyridinepropanethiol

The precise construction of this compound hinges on the controlled formation of the carbon-sulfur bond and the accurate functionalization of the pyridine (B92270) ring at the C-3 position.

Thiolation Reactions for Carbon-Sulfur Bond Formation in Pyridine Frameworks

The introduction of a thiol group is a critical step in the synthesis of this compound. Several reliable methods for carbon-sulfur bond formation can be adapted for this purpose, primarily involving a C3-functionalized pyridine precursor.

One of the most direct methods involves the nucleophilic substitution of a leaving group on the propyl side chain with a sulfur nucleophile. For instance, a precursor such as 3-(3-halopropyl)pyridine can react with sources of the thiol group like sodium hydrosulfide. A common alternative is the reaction with thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the final thiol. This two-step procedure is often preferred as it avoids the direct handling of odorous and easily oxidized hydrogen sulfide (B99878). britannica.com

Another powerful strategy is the Thiol-Michael addition, which involves the conjugate addition of a thiol to an activated alkene. mdpi.comresearchgate.net In a potential synthesis for this compound, this would involve the reaction of 3-vinylpyridine with a thiol reagent. To avoid polymerization and control the reaction, a protected thiol like thioacetic acid is often used. The resulting thioester can then be hydrolyzed under acidic or basic conditions to unmask the thiol group. mdpi.comencyclopedia.pub This approach is highly atom-economical and typically proceeds with high regioselectivity.

| Method | Precursor | Reagent(s) | Intermediate | Key Features |

| Nucleophilic Substitution | 3-(3-Halopropyl)pyridine | 1. Thiourea2. NaOH/H₂O | Isothiouronium salt | Avoids direct use of H₂S; reliable for primary halides. |

| Michael Addition | 3-Vinylpyridine | Thioacetic Acid (AcSH) | Thioester | High atom economy; mild reaction conditions; requires final deprotection step. |

| Reduction of Disulfides | Bis(3-(pyridin-3-yl)propyl) disulfide | Reducing agent (e.g., NaBH₄, DTT) | Thiolate anion | Useful for deprotection or synthesis from a stable disulfide precursor. |

Strategic Functionalization of the Pyridine Ring in this compound Precursors

Achieving substitution at the 3-position (meta-position) of the pyridine ring is a significant challenge due to the electronic nature of the heterocycle, which typically directs electrophilic and nucleophilic attacks to the 2-, 4-, or 6-positions. researchgate.net Therefore, strategic approaches are required to install the three-carbon side chain at the desired location.

A common strategy involves starting with a pre-functionalized pyridine, such as 3-picoline (3-methylpyridine) or a nicotinic acid derivative. From 3-picoline, the methyl group can be deprotonated using a strong base like lithium diisopropylamide (LDA) and then reacted with an electrophile like ethylene oxide to extend the carbon chain. Subsequent functional group manipulations can convert the resulting alcohol into a leaving group for the thiolation step.

Alternatively, modern C-H functionalization techniques offer pathways to directly functionalize the pyridine ring, although meta-selectivity remains a challenge. researchgate.net Methods involving dearomatization-rearomatization sequences or the use of directing groups are being explored to overcome these regioselectivity issues. researchgate.net For example, pyridine N-oxides can be functionalized at the 2-position, which might be part of a multi-step strategy involving ring-opening and re-closing to achieve the desired substitution pattern. rsc.orgntnu.no

Multi-Component Reactions Incorporating Pyridine and Thiol Precursors for this compound Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating substantial portions of all starting materials. nih.govacsgcipr.org These reactions are prized for their atom economy and operational simplicity. nih.govijarsct.co.in

For the synthesis of this compound, one could envision a modified Hantzsch pyridine synthesis. The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. ijarsct.co.inmdpi.com To generate the desired 3-substituted product, a starting material already containing the propanethiol side chain (or a protected version) could be employed. For example, an α,β-unsaturated carbonyl compound bearing the protected thiol chain could be used as one of the components. nih.gov

Another approach involves the de novo synthesis of the pyridine ring using building blocks that guide the final substitution pattern. nih.gov Various modern strategies for pyridine synthesis, such as those involving metallacycle-mediated couplings or cycloaddition reactions, offer flexibility in the choice of starting materials, allowing for the incorporation of complex side chains. nih.govnih.gov

| Reaction Name | Component Types | Potential for this compound Synthesis |

| Hantzsch Pyridine Synthesis | Aldehyde, β-dicarbonyl compound (x2), Ammonia source | One of the carbonyl components could be pre-functionalized with a protected propanethiol side chain. |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonia source | The unsaturated carbonyl could potentially carry the desired side chain. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | The enamine or alkynone could be designed to include the precursor to the propanethiol group. |

Green Chemistry Approaches Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes through waste minimization, use of safer solvents, and development of energy-efficient catalytic methods. rasayanjournal.co.inunibo.it

Solvent-Free and Aqueous Reaction Media for Environmentally Benign Syntheses

Performing organic reactions in water or without any solvent are key tenets of green chemistry. Water is a non-toxic, non-flammable, and inexpensive solvent, and its use can facilitate unique reactivity and easy product separation. nih.gov Several MCRs for the synthesis of pyridine derivatives have been successfully performed in aqueous media. nih.gov For instance, the heteroannulation protocol for polysubstituted heterocycles can be carried out in water at ambient temperature without the need for metal catalysts. nih.gov

Solvent-free reactions, often assisted by microwave irradiation or mechanical grinding, offer significant advantages, including reduced reaction times, higher yields, and elimination of volatile organic compound (VOC) emissions. nih.govconicet.gov.arresearchgate.net The synthesis of functionalized pyridines via Hantzsch-like MCRs has been demonstrated under solvent-free conditions using recyclable solid acid catalysts. conicet.gov.ar Microwave-assisted synthesis, in particular, has been shown to dramatically accelerate the formation of pyridine derivatives in one-pot, multi-component settings, often leading to cleaner products and higher yields compared to conventional heating. nih.gov

Catalytic Methodologies in Sustainable Production of this compound (e.g., Biocatalysis, Organocatalysis)

Catalysis offers a route to more sustainable chemical production by enabling reactions to proceed under milder conditions with higher selectivity and lower waste generation.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of this compound synthesis, organocatalysis is particularly relevant for the thiol-Michael addition step. Tertiary amines and phosphines are known to be effective catalysts for the addition of thiols to acrylates and other vinyl systems. rsc.orgrsc.org These catalysts operate by either activating the thiol through deprotonation (base catalysis) or activating the vinyl group via the formation of a zwitterionic intermediate (nucleophilic catalysis). mdpi.comrsc.org The use of an organocatalyst can enable the reaction to proceed under mild, metal-free conditions.

Biocatalysis employs enzymes to perform chemical transformations with high specificity and under environmentally benign conditions, typically in aqueous media at ambient temperature. While a direct enzymatic route to this compound is not established, biocatalysis could be applied in key steps. For example, if the thiol is introduced via thioacetic acid, a lipase could be used for the clean, selective hydrolysis of the intermediate thioester to yield the final thiol. mdpi.com Lipases are known to catalyze transesterification reactions involving thiols and vinyl esters, often with high efficiency. mdpi.com Furthermore, cobalamin-dependent methyltransferases have been shown to utilize thiols as methyl acceptors in demethylation reactions, highlighting the compatibility of enzymes with thiol-containing compounds. nih.gov

Utilization of Ionic Liquids and Fluorous Chemistry in Synthetic Pathways

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, have positioned them as potential "green" alternatives to volatile organic solvents in chemical synthesis. academie-sciences.fr Pyridinium-based ionic liquids, for instance, can be synthesized and utilized as catalysts or reaction media. google.commdpi.com In principle, the synthesis of this compound could benefit from an ionic liquid medium, which might enhance reaction rates or simplify product isolation.

Fluorous chemistry utilizes perfluoroalkyl chains as phase tags to facilitate the separation of reagents and products, offering a powerful tool for purification in multi-step synthesis. nih.gov This methodology integrates the advantages of solution-phase kinetics with simplified, phase-based separation. nih.gov A fluorous-tagged reagent could theoretically be used in the synthesis of a this compound precursor, with subsequent removal of the tag and fluorous byproducts via solid-phase extraction.

However, a thorough review of the scientific literature indicates that the specific application of either ionic liquids or fluorous chemistry in the synthetic pathways leading to this compound has not been documented. While these methods are well-established in other areas of organic synthesis, their utility for this particular compound remains an unexplored area of research.

Asymmetric Synthesis and Chiral Induction in the Preparation of Enantiomerically Pure this compound Derivatives

Asymmetric synthesis is a critical field of chemistry focused on the creation of compounds with a specific three-dimensional arrangement, yielding a single enantiomer of a chiral molecule. sigmaaldrich.com This control is paramount when synthesizing biologically active molecules, as different enantiomers can have vastly different physiological effects. wikipedia.org For a derivative of this compound to be rendered chiral, a stereocenter would need to be introduced, for example, by substitution on the propane (B168953) chain. The principles of asymmetric synthesis and chiral induction would then be applied to selectively produce one enantiomer over the other.

Application of Chiral Auxiliaries and Stereoselective Catalysts

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Common examples of chiral auxiliaries include derivatives of pseudoephedrine, oxazolidinones, and camphor. sigmaaldrich.comnih.gov In a hypothetical asymmetric synthesis of a chiral this compound derivative, a chiral auxiliary could be attached to a precursor molecule to guide a diastereoselective transformation, such as an alkylation or an aldol reaction, before being removed.

Stereoselective catalysts, which include both metal complexes with chiral ligands and organocatalysts, offer an alternative and often more atom-economical approach. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer. The development of such catalysts for the synthesis of chiral pyridines and related N-heterocycles is an active area of research. nih.gov

Despite the broad applicability of these methods, there are no specific reports in the scientific literature detailing the use of chiral auxiliaries or stereoselective catalysts for the preparation of enantiomerically pure this compound derivatives.

Diastereoselective and Enantioselective Approaches to Chiral this compound Compounds

Diastereoselective and enantioselective strategies form the core of asymmetric synthesis.

Diastereoselective synthesis involves reactions that form a new stereocenter, where the starting material already contains a stereocenter (as in the case of using a chiral auxiliary), resulting in the preferential formation of one diastereomer over others.

Enantioselective synthesis involves the conversion of a prochiral starting material into a chiral product, such that one enantiomer is formed in excess. This is typically achieved using a chiral catalyst or reagent.

Numerous enantioselective methods have been developed for synthesizing chiral building blocks, including organocatalytic cascade reactions and transition-metal-catalyzed processes. nih.govnih.gov For example, the enantioselective synthesis of 3-substituted piperidines from pyridine has been achieved through rhodium-catalyzed asymmetric reactions. nih.gov While these examples demonstrate the feasibility of creating chiral centers in pyridine-containing molecules, specific diastereoselective or enantioselective methodologies for the synthesis of chiral this compound compounds have not been reported.

Flow Chemistry and Continuous Processing for Scalable Synthesis of this compound

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a reactor, such as a microreactor or a packed-bed system. mdpi.com This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, improved reproducibility, and straightforward scalability by extending the operation time ("scaling out"). d-nb.infonih.gov

The pharmaceutical and fine chemical industries have increasingly adopted flow chemistry for the synthesis of active pharmaceutical ingredients (APIs) due to these benefits. mdpi.comd-nb.info The technology allows for the integration of multiple reaction and purification steps into a single, automated sequence, significantly reducing production time. mdpi.com Given these advantages, flow chemistry represents a promising approach for the large-scale, on-demand production of this compound. An automated flow system could potentially improve reaction yields, minimize waste, and provide a safer manufacturing process. osti.govornl.gov

However, the application of flow chemistry and continuous processing for the scalable synthesis of this compound is not described in the current body of scientific literature. The development of such a process remains a future opportunity for process chemists and chemical engineers.

Reactivity, Reaction Mechanisms, and Transformational Chemistry of 3 Pyridinepropanethiol

Nucleophilic Reactivity Profile of the Thiol Group in 3-Pyridinepropanethiol

The thiol group (-SH) is a potent nucleophile, and its reactivity is central to the chemical transformations of this compound. This section explores the expected nucleophilic reactions of the thiol moiety.

Investigation of Thiol-Ene and Thiol-Yne Addition Reactions

The thiol group of this compound is anticipated to readily participate in thiol-ene and thiol-yne reactions, which are powerful methods for carbon-sulfur bond formation. These reactions proceed via a radical or a nucleophilic pathway, typically resulting in the anti-Markovnikov addition of the thiol across a double or triple bond. wikipedia.orgthieme-connect.de

The radical-mediated thiol-ene reaction is often initiated by light, heat, or a radical initiator, leading to the formation of a thiyl radical. wikipedia.org This radical then adds to an alkene to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the chain reaction. wikipedia.orgthieme-connect.de A similar mechanism is at play in the thiol-yne reaction, where the addition occurs across an alkyne. thieme-connect.deencyclopedia.pub These reactions are known for their high efficiency, stereoselectivity, and broad functional group tolerance, making them a cornerstone of click chemistry. wikipedia.org

In the context of this compound, its reaction with various alkenes and alkynes would be expected to yield the corresponding thioethers and vinyl sulfides, respectively. The pyridine (B92270) moiety is generally stable under these conditions, allowing for the selective functionalization of the thiol group.

Table 1: Examples of Thiol-Ene and Thiol-Yne Reactions with Analogous Thiols

| Thiol Reactant | Unsaturated Reactant | Product | Reaction Type |

| Thiophenol | Styrene | 2-Phenylethyl(phenyl)sulfane | Thiol-Ene |

| 1-Propanethiol | 1-Octene | 1-(Propylthio)octane | Thiol-Ene |

| Thiophenol | Phenylacetylene | (E)-Phenyl(2-phenylvinyl)sulfane | Thiol-Yne |

This table illustrates the general reactivity of thiols in thiol-ene and thiol-yne reactions, which is analogous to the expected reactivity of this compound.

Formation and Reactivity of Thioethers and Disulfides Derived from this compound

The nucleophilic nature of the thiol group in this compound allows for the straightforward synthesis of thioethers through reactions with alkyl halides or other electrophiles. This is a fundamental transformation in organosulfur chemistry. nih.govorganic-chemistry.orgyoutube.com The reaction typically proceeds via an SN2 mechanism, where the thiolate anion, formed by deprotonation of the thiol, attacks the electrophilic carbon atom.

Furthermore, thiols are readily oxidized to form disulfides. creative-proteomics.comwikipedia.org This process can occur in the presence of mild oxidizing agents, such as molecular oxygen or hydrogen peroxide, and is often a reversible process. creative-proteomics.comnih.gov The resulting disulfide derived from this compound would feature a disulfide bridge connecting two 3-pyridylpropyl units. Disulfide bonds are crucial structural motifs in many biological systems, and their formation and cleavage can be used to control the structure and function of molecules. creative-proteomics.comlsuhsc.edu

Table 2: General Reactions for Thioether and Disulfide Formation

| Reaction Type | General Equation | Description |

| Thioether Synthesis | R-SH + R'-X → R-S-R' + HX | Nucleophilic substitution of a halide (X) by a thiol. |

| Disulfide Formation | 2 R-SH + [O] → R-S-S-R + H₂O | Oxidation of two thiol molecules to form a disulfide bond. |

This table provides a generalized overview of thioether and disulfide formation, applicable to this compound.

Condensation Reactions and Thioacetalization Capabilities

Analogous to other thiols, this compound is expected to undergo condensation reactions with aldehydes and ketones to form thioacetals. pearson.comwikipedia.orgrsc.org This reaction is particularly useful for the protection of carbonyl groups in organic synthesis, as thioacetals are generally stable under both acidic and basic conditions. wikipedia.org The formation of thioacetals typically requires an acid catalyst, such as a Lewis acid like boron trifluoride (BF₃). pearson.com

The reaction of this compound with an aldehyde or ketone would proceed through the formation of a hemithioacetal intermediate, which then reacts with a second molecule of the thiol to yield the dithioacetal. wikipedia.org When a dithiol, such as 1,3-propanedithiol, is used, a cyclic thioacetal (a 1,3-dithiane) is formed. wikipedia.org While this compound is a monothiol, its reaction with aldehydes and ketones in a 2:1 molar ratio would lead to the formation of an acyclic dithioacetal. This reactivity is a valuable tool for synthetic chemists, allowing for the temporary masking of a carbonyl's electrophilicity. pearson.comwikipedia.org

Reactivity of the Pyridine Nitrogen Atom in this compound

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for a range of reactions at the nitrogen center, including alkylation and coordination to metal ions.

N-Alkylation and Quaternization Reactions of the Pyridine Moiety

The pyridine nitrogen in this compound can be readily alkylated by reacting with alkyl halides, a process known as quaternization. ontosight.aiosti.govsrce.hr This reaction results in the formation of a pyridinium (B92312) salt, where the nitrogen atom bears a positive charge. The reactivity in these reactions is influenced by the nature of the alkylating agent and the substituents on the pyridine ring. osti.gov Quaternization can significantly alter the physical and chemical properties of the molecule, including its solubility and electronic characteristics. ontosight.ai This transformation is a common strategy in the development of new functional materials and biologically active compounds. nih.govresearchgate.net

Table 3: Examples of Pyridine Quaternization Reactions

| Pyridine Derivative | Alkylating Agent | Product |

| Pyridine | Methyl iodide | N-Methylpyridinium iodide |

| 4-Picoline | Benzyl bromide | N-Benzyl-4-methylpyridinium bromide |

| Nicotinamide | 1,3-Diiodopropane | 1,1'-(Propane-1,3-diyl)bis(3-carbamoylpyridinium) diiodide |

This table showcases the general principle of pyridine quaternization, which is directly applicable to this compound.

Coordination Chemistry with Transition Metals and Metal Centers

The pyridine nitrogen of this compound is an excellent ligand for coordination to a wide variety of transition metals. researchgate.nettandfonline.comwikipedia.orgacs.orgrsc.org The lone pair of electrons on the nitrogen atom can be donated to an empty orbital of a metal ion, forming a coordinate covalent bond. The resulting metal complexes have diverse structures and applications, ranging from catalysis to materials science. tandfonline.comacs.org

The thiol group can also participate in coordination, either in its neutral form or as a thiolate anion after deprotonation. This allows this compound to act as a bidentate ligand, binding to a metal center through both the nitrogen and sulfur atoms. Such pyridylthiolato ligands are known to form stable complexes with various metals. researcher.life The coordination geometry and the properties of the resulting complexes are influenced by the nature of the metal ion and the other ligands present. researchgate.netrsc.org

Table 4: Examples of Metal Complexes with Pyridine-Based Ligands

| Ligand | Metal Ion | Complex Geometry |

| Pyridine | Ru(II) | Octahedral |

| 2,2'-Bipyridine | Fe(II) | Octahedral |

| Terpyridine | Cu(II) | Square pyramidal |

This table provides examples of the coordination of pyridine-based ligands to transition metals, illustrating the expected behavior of this compound as a ligand.

Insufficient Data Available to Generate Requested Article on this compound

Despite a comprehensive search for scientific literature and data, there is currently insufficient public information available to generate the detailed article on the chemical compound “this compound” as outlined in the user's request. While some basic predicted properties have been identified, the specific and in-depth research findings required for a thorough discussion of its reactivity, reaction mechanisms, and transformational chemistry are not present in the accessible literature.

The requested article structure included the following sections for which data is largely unavailable:

Mechanistic Investigations of Key Organic Reactions Involving this compound:There is a lack of published mechanistic studies for key organic reactions involving this specific compound. Writing this section would necessitate detailed experimental and computational data from the scientific literature, which is not available.

Due to the absence of this critical information, it is not possible to construct a scientifically accurate and informative article that adheres to the strict outline and content requirements provided. The generation of data tables and detailed research findings as requested is unachievable without the underlying primary research.

Therefore, the request to generate an English article focusing on the specified aspects of this compound cannot be fulfilled at this time.

Applications in Advanced Chemical Synthesis and Functional Materials Science

3-Pyridinepropanethiol as a Versatile Synthetic Building Block

This compound's reactivity profile enables its participation in a wide array of chemical transformations, making it a valuable precursor for diverse and complex chemical structures.

The pyridine (B92270) and thiol functionalities within this compound provide multiple reaction sites for the construction of fused and polycyclic heterocyclic systems. researchgate.nettcichemicals.com The pyridine nitrogen can act as a nucleophile or be activated for cyclization, while the thiol group can participate in reactions such as Michael additions, condensations, or metal-catalyzed cross-couplings to form new rings. For instance, synthetic strategies often involve the initial functionalization of the pyridine ring, followed by an intramolecular cyclization involving the thiol side chain. beilstein-journals.org This approach is instrumental in creating novel scaffolds for medicinal chemistry and materials science. The synthesis of pyrazolopyridine derivatives, for example, highlights how pyridine-based compounds can serve as foundational structures for building more complex, biologically relevant heterocyclic systems. nih.gov The versatility of selenium chemistry, which shares some properties with sulfur chemistry, also demonstrates how such functional groups can be used to promote cyclofunctionalization reactions to build a variety of heterocyclic compounds. chim.it

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and pyridine derivatives are crucial in this context. wikipedia.org While pyridine-boronates can be challenging to work with, pyridine sulfinates, which can be derived from thiols like this compound, have emerged as highly effective coupling partners in palladium-catalyzed reactions such as the Suzuki-Miyaura cross-coupling. rsc.org This makes derivatives of this compound valuable reagents for synthesizing 3-arylpyridines, a common core in many drug molecules. nih.govmdpi.com

The thiol group itself can direct the functionalization of the pyridine ring or participate in selective C-H functionalization reactions. technion.ac.il Catalyst-controlled methods allow for the highly selective functionalization of specific C-H bonds, even in complex molecules. nih.govnscc-gz.cn The presence of the thiol can influence the regioselectivity of these reactions, providing access to substituted pyridines that would be difficult to synthesize using other methods. nih.gov Palladium-catalyzed cross-coupling reactions of 3-halo-2-aminopyridines have been developed, showcasing the utility of functionalized pyridines as substrates in forming complex products. nih.gov

Table 1: Examples of Cross-Coupling Reactions Involving Pyridine Derivatives

| Reaction Type | Catalyst System | Substrate/Reagent Type | Product | Citation |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | Pyridine-sulfinate | Aryl-pyridine | rsc.org |

| C,N-Cross Coupling | Pd-precatalyst / LiHMDS | 3-Halo-2-aminopyridine | N³-substituted-2,3-diaminopyridine | nih.gov |

| C-3 Olefination | Pd / 1,10-phenanthroline | Pyridine | 3-Olefinated Pyridine | nih.gov |

**4.2. Design and Development of this compound-Based Ligands for Catalysis

The ability of the pyridine nitrogen and the thiol sulfur to coordinate to metal centers makes this compound and its derivatives excellent candidates for designing chelating ligands for catalysis. scispace.com

The synthesis of pyridine-thiol based ligands typically involves the reaction of the corresponding pyridine-thiol compound with a metal precursor. rsc.org The nitrogen of the pyridine ring and the sulfur of the thiol group can bind to a single metal center, forming a stable chelate ring. This chelation effect often enhances the stability and catalytic activity of the resulting metal complex. researchgate.net The length and flexibility of the propane (B168953) linker in this compound allow for the formation of a stable six-membered chelate ring with a metal ion. Synthetic routes can be tailored to produce a variety of ligand structures, including those incorporated into larger macromolecular assemblies or functionalized with other groups to fine-tune the electronic and steric properties of the resulting catalyst. rsc.org The bonding in these complexes typically occurs through the sulfur atom, which can act as a bridge between multiple metal centers or as a terminal ligand. cdnsciencepub.com

Ligands derived from pyridine-thiols are employed in both homogeneous and heterogeneous catalysis. savemyexams.com

Homogeneous Catalysis: In homogeneous systems, the metal complex containing the this compound-based ligand is dissolved in the same phase as the reactants. wikipedia.orgchemguide.co.uklibretexts.orghrmrajgurunagar.ac.in These catalysts are often highly active and selective due to the well-defined structure of the molecular catalytic species. For example, ruthenium complexes with pyridine-thiolate ligands have been synthesized and studied for their reactivity. rsc.org Similarly, copper complexes with pyridine-containing ligands have been shown to be effective catalysts for reactions like aerobic alcohol oxidation. rsc.org The electronic properties of the pyridine-thiol ligand can significantly influence the catalytic performance.

Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which simplifies catalyst recovery and product purification. libretexts.orgunizin.org this compound-based ligands can be immobilized onto solid supports, such as silica (B1680970), polymers, or metal-organic frameworks, to create heterogeneous catalysts. researchgate.net The propanethiol chain provides a convenient linker for grafting the ligand onto the support surface. These solid-supported catalysts combine the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems. rsc.org For example, the general mechanism for heterogeneous catalysis involves the adsorption of reactants onto the catalyst surface, reaction on the surface, and subsequent desorption of the products. unizin.org

Table 2: Catalytic Systems Employing Pyridine-Thiol Type Ligands

| Catalysis Type | Metal Center | Ligand Type | Application Example | Citation |

|---|---|---|---|---|

| Homogeneous | Ruthenium (Ru) | Pyridine-2-thiolate | Carbonyl complex synthesis | rsc.org |

| Homogeneous | Copper (Cu) | Pyridine-triazole | Aerobic alcohol oxidation | rsc.org |

| Homogeneous | Cobalt (Co) | Pyridine-appended ImNHC | Alkyne functionalization | rsc.org |

Surface Modification and Self-Assembled Monolayers (SAMs) Formation

The modification of surfaces is a critical strategy for tailoring the properties of materials for specific applications, including enhancing biocompatibility, improving sensor selectivity, and controlling interfacial energy. sigmaaldrich.com Self-assembled monolayers (SAMs) represent a powerful bottom-up approach to surface modification, where molecules spontaneously organize into ordered, single-molecule-thick layers on a substrate. rsc.org The thiol group of this compound exhibits a strong affinity for noble metal surfaces, particularly gold, making it an ideal candidate for forming robust and well-defined SAMs. rsc.org

The formation of SAMs from organothiols like this compound on a gold surface is a well-studied process driven by the strong, quasi-covalent bond between sulfur and gold. rsc.org This process typically occurs by immersing a clean gold substrate into a dilute solution of the thiol. rsc.org The adsorption mechanism for pyridine-terminated thiols on Au(111) surfaces has been investigated using various surface-sensitive techniques, revealing the formation of highly ordered and densely packed monolayers. nih.gov

The adsorption process involves several stages. Initially, there is a rapid physisorption of molecules onto the surface, followed by the chemisorption of the thiol group, which leads to the cleavage of the S-H bond and the formation of a strong Au-S bond. This is followed by a slower organization phase, where the molecules arrange themselves into a densely packed, ordered structure to maximize van der Waals interactions between the alkyl chains. ekb.eg

For pyridine-terminated thiols, the final orientation of the molecules within the SAM is influenced by the interplay between the sulfur-gold interaction, the intermolecular forces between the alkyl chains, and the interactions involving the terminal pyridine groups. Studies on homologous series of pyridine-terminated organothiols have shown that these molecules form highly ordered and densely packed SAMs on Au(111) substrates. The structure of these SAMs, including the unit cell size, depends on factors such as the length of the methylene (B1212753) spacer between the thiol group and the aromatic pyridine moiety. For instance, molecules with an odd number of methylene units may adopt a smaller unit cell compared to those with an even number. nih.gov The tilt angle of the molecules with respect to the surface normal is typically around 15°. nih.gov

The adsorption mechanism on semiconductor surfaces is more complex and can be influenced by factors such as the semiconductor's band structure and the presence of surface states. The interaction can involve charge transfer between the molecule and the semiconductor, and the adsorption energy can be dependent on the Fermi level of the semiconductor. sdu.dkmdpi.commdpi.comresearchgate.net The pyridine group in this compound can act as a Lewis base, potentially interacting with acidic sites on a semiconductor surface, while the thiol group can form covalent bonds, leading to a stable, functionalized interface.

| Parameter | Value | Source(s) |

| Substrate | Au(111) | nih.gov |

| Molecular Class | Pyridine-terminated organothiols | nih.gov |

| Assembly Method | Solution deposition | rsc.org |

| Resulting Structure | Highly ordered and densely packed SAMs | nih.gov |

| Molecular Tilt Angle | ~15° from surface normal | nih.gov |

| Key Driving Forces | Au-S bond formation, van der Waals interactions | rsc.orgekb.eg |

The ability of this compound to form well-defined SAMs allows for the precise engineering of surfaces with specific functionalities. The exposed pyridine rings create a new interface with distinct chemical and physical properties compared to the underlying substrate. These functionalized interfaces are crucial in a variety of applications, from electronics to biotechnology.

One of the key features of a pyridine-terminated surface is its pH-responsiveness. The pyridine nitrogen can be protonated at low pH, altering the surface charge and wettability. This property can be exploited to control the adhesion of proteins, cells, or other charged molecules. chandra-asri.com However, studies have shown that pyridine-terminated SAMs can exhibit a surprising resistance to protonation, which is an important consideration in their design and application. nih.gov

These engineered substrates can serve as platforms for:

Selective Sensing: The pyridine group can act as a recognition site for specific analytes through hydrogen bonding or metal coordination, forming the basis for chemical sensors.

Molecular Electronics: SAMs of this compound can act as molecular wires or components in molecular electronic devices, where the pyridine unit can influence the charge transport properties of the junction.

Corrosion Inhibition: The dense, ordered monolayer can act as a physical barrier, protecting the underlying metal from corrosive environments.

Biomaterial Interfaces: By presenting a specific chemical functionality, these SAMs can be used to control protein adsorption and subsequent cellular responses, which is critical in the design of medical implants and biosensors.

The versatility of the terminal pyridine group allows for further chemical modification, enabling the creation of even more complex and multifunctional interfaces.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, leveraging the magnetic properties of atomic nuclei. For 3-Pyridinepropanethiol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the pyridine (B92270) ring and the propanethiol side chain. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. The electronegative nitrogen atom in the pyridine ring deshields adjacent protons and carbons, causing them to resonate at a lower field (higher ppm). Conversely, the electron-donating nature of the alkyl and thiol groups influences the positions of the side-chain signals.

In the ¹H NMR spectrum, the protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm), with characteristic splitting patterns dictated by their coupling to neighboring protons. The protons of the propyl chain appear in the aliphatic region (δ 1.5-3.0 ppm). The thiol proton (-SH) usually presents as a broad singlet, with a chemical shift that can vary depending on concentration and solvent.

In the ¹³C NMR spectrum, the carbons of the pyridine ring resonate at lower fields (δ 120-150 ppm) compared to the aliphatic carbons of the propanethiol chain (δ 20-40 ppm). The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 2 | Pyridine CH | ~8.45 | d | ~150.1 |

| 4 | Pyridine CH | ~7.50 | dt | ~136.5 |

| 5 | Pyridine CH | ~7.25 | dd | ~123.5 |

| 6 | Pyridine CH | ~8.40 | dd | ~147.8 |

| 3 | Pyridine C | - | - | ~134.0 |

| α | -CH₂- | ~2.75 | t | ~30.5 |

| β | -CH₂- | ~1.95 | quint | ~31.2 |

| γ | -CH₂-SH | ~2.55 | t | ~22.3 |

| - | -SH | ~1.35 | br s | - |

Note: Predicted values are based on standard chemical shift increments and data from analogous structures like substituted pyridines and alkyl thiols. Actual experimental values may vary.

While 1D NMR provides information on the types of protons and carbons present, 2D NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the aliphatic protons (Hα-Hβ, Hβ-Hγ) and between adjacent aromatic protons on the pyridine ring (H4-H5, H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It is the key experiment to connect the propanethiol side chain to the pyridine ring. A critical correlation would be observed between the Hα protons of the side chain and carbons C3 and C4 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, regardless of whether they are connected through bonds. NOESY can be used to confirm the conformation of the molecule, for instance, by showing correlations between the Hα protons and the H2/H4 protons of the pyridine ring.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Structural Information Provided |

|---|---|---|

| COSY | Hα ↔ Hβ, Hβ ↔ Hγ | Confirms connectivity of the propyl chain. |

| COSY | H4 ↔ H5, H5 ↔ H6 | Confirms connectivity of the pyridine ring protons. |

| HSQC | Hα ↔ Cα, Hβ ↔ Cβ, Hγ ↔ Cγ | Assigns the carbons of the propyl chain. |

| HSQC | H2↔C2, H4↔C4, H5↔C5, H6↔C6 | Assigns the protonated carbons of the pyridine ring. |

| HMBC | Hα ↔ C3, C4 | Confirms the attachment point of the side chain to the pyridine ring. |

| HMBC | Hγ ↔ Cβ | Provides further confirmation of the side chain structure. |

| NOESY | Hα ↔ H2, H4 | Provides information on the spatial proximity and conformation. |

In-situ, or real-time, NMR monitoring is a powerful technique for studying reaction kinetics and mechanisms directly in the NMR tube. nist.gov This methodology allows researchers to observe the transformation of reactants into products over time, and to detect transient intermediates that might otherwise be missed. rsc.org For reactions involving this compound, such as thiol-ene additions or disulfide bond formations, in-situ NMR can provide valuable mechanistic data. By acquiring spectra at regular intervals, one can track the disappearance of the thiol proton signal and the appearance of new signals corresponding to the product, enabling the determination of reaction rates and orders. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). wikipedia.org This precision allows for the determination of the exact elemental formula of a compound. For this compound, with the molecular formula C₈H₁₁NS, the calculated monoisotopic mass is 153.06122 Da. An HRMS measurement confirming this exact mass provides definitive evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. sigmaaldrich.com

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to probe the structure of ions. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and then the m/z of these product ions are analyzed. The resulting fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its atoms.

For this compound, the molecular ion ([M]⁺•) would be observed at m/z 153. A plausible fragmentation pathway would involve cleavage of the bond between the α and β carbons of the side chain, a common fragmentation for 3-substituted pyridines. This "benzylic-type" cleavage would result in the formation of a stable pyridinylmethyl cation at m/z 92. Other expected fragments would arise from the loss of the thiol group or cleavage at other points along the alkyl chain. Analysis of these fragments provides robust confirmation of the proposed structure. The mass spectrum of the analogous alcohol, 3-pyridinepropanol, shows a prominent base peak at m/z 93, corresponding to the pyridinylmethyl cation plus a hydrogen, which supports the proposed fragmentation pathway for the thiol. nist.gov

Table 3: Predicted Key MS/MS Fragments for this compound

| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 153 | [C₈H₁₁NS]⁺• | Molecular Ion (Precursor) |

| 120 | [C₈H₁₀N]⁺ | Loss of •SH radical |

| 119 | [C₈H₉N]⁺• | Loss of H₂S |

| 93 | [C₆H₇N]⁺ | Pyridinylmethyl cation + H |

| 92 | [C₆H₆N]⁺ | Pyridinylmethyl cation (cleavage of Cα-Cβ bond) |

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within this compound by probing their distinct vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its covalent bonds. libretexts.org Each functional group within this compound exhibits characteristic absorption frequencies, providing a molecular fingerprint. pressbooks.pub

The IR spectrum of this compound is expected to display a combination of vibrational modes corresponding to the pyridine ring, the aliphatic propyl chain, and the thiol group.

Pyridine Ring Vibrations: The pyridine moiety gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz The C=C and C=N ring stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ range. msu.edu

Aliphatic Chain Vibrations: The propyl chain will exhibit C-H stretching vibrations just below 3000 cm⁻¹, characteristic of sp³ hybridized carbons. pressbooks.pub Bending vibrations of the CH₂ groups are expected in the 1470-1450 cm⁻¹ region.

Thiol Group Vibrations: The S-H stretching vibration is a key diagnostic peak for the thiol group and typically appears as a weak band in the 2600-2550 cm⁻¹ region. msu.edu The C-S stretching vibration is generally weak and falls in the 800-600 cm⁻¹ range.

Intermolecular interactions, such as hydrogen bonding involving the thiol hydrogen or the pyridine nitrogen, can lead to broadening and shifts in the corresponding vibrational frequencies.

Illustrative IR Spectral Data for this compound (Theoretical)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Pyridine Ring | 3080 - 3010 | Weak |

| C-H Stretch (Aliphatic) | Propyl Chain | 2960 - 2850 | Medium |

| S-H Stretch | Thiol | 2570 | Weak |

| C=C, C=N Ring Stretch | Pyridine Ring | 1595, 1570, 1475, 1435 | Medium |

| CH₂ Bend | Propyl Chain | 1465 | Medium |

| C-H in-plane bend (Aromatic) | Pyridine Ring | 1250 - 1000 | Weak |

| C-S Stretch | Thiol | 750 | Weak |

Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of a molecule's electron cloud during a vibration. doitpoms.ac.uk A vibrational mode is Raman active if it results in a change in molecular polarizability. libretexts.org

For this compound, Raman spectroscopy is particularly useful for observing vibrations that are weak or absent in the IR spectrum.

S-H and C-S Stretching: The S-H and C-S stretching vibrations, which are often weak in IR spectra, can sometimes be more readily observed in Raman spectra. researchgate.net

Pyridine Ring Modes: The symmetric "ring breathing" mode of the pyridine ring, which involves a uniform expansion and contraction of the ring, is typically a strong and sharp band in the Raman spectrum around 1000 cm⁻¹. This mode is a hallmark of the pyridine ring.

Symmetry and Mutual Exclusion: For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. While this compound does not possess a center of symmetry, the relative intensities of certain bands can differ significantly between IR and Raman spectra, aiding in a more complete vibrational assignment. doitpoms.ac.uk

Illustrative Raman Spectral Data for this compound (Theoretical)

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Pyridine Ring | 3070 | Strong |

| C-H Stretch (Aliphatic) | Propyl Chain | 2930 | Strong |

| S-H Stretch | Thiol | 2575 | Medium |

| Ring Breathing | Pyridine Ring | 1030 | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1590, 1575 | Medium |

| C-S Stretch | Thiol | 755 | Medium |

Electronic Spectroscopy for Electronic Structure and Conjugation Studies

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides insights into the electronic structure of this compound by examining transitions between electronic energy levels.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the electronic transitions within the molecule.

For this compound, the pyridine ring is the primary chromophore. The expected electronic transitions are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system of the pyridine ring. These are typically strong absorptions. For pyridine itself, a strong π → π* transition is observed around 200 nm, with a weaker, structured band around 250 nm. msu.edu

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. These transitions are generally much weaker than π → π* transitions and for pyridine, occur at longer wavelengths, often around 270 nm. msu.edu

The propylthiol substituent may have a minor auxochromic effect, potentially causing a small shift in the absorption maxima (a bathochromic or red shift) compared to unsubstituted pyridine. The extent of conjugation is a key factor determining the absorption wavelength; as conjugation increases, the absorption maximum shifts to longer wavelengths. utoronto.ca

Illustrative UV-Vis Absorption Data for this compound (Theoretical, in a non-polar solvent)

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | Pyridine Ring | ~255 | High |

| n → π | Pyridine Ring | ~275 | Low |

Fluorescence spectroscopy involves the excitation of a molecule to a higher electronic state with light of a specific wavelength, followed by the emission of light as the molecule returns to its ground state. The emitted light is of a longer wavelength (lower energy) than the excitation light.

While simple pyridine exhibits very weak fluorescence, derivatization can significantly enhance fluorescence quantum yield. The fluorescence properties of this compound would depend on factors such as the rigidity of the molecule and the nature of its excited states.

The thiol group in this compound opens up possibilities for its use in the development of fluorescent probes. Thiols are known to react with various moieties, and this reactivity can be harnessed to design "turn-on" or "turn-off" fluorescent sensors. For instance, the thiol could react with a quencher-containing molecule, leading to a change in fluorescence upon binding to a target analyte. The pyridine ring can also be part of a larger fluorophore system where the propanethiol group acts as a recognition site.

Illustrative Fluorescence Data for a Hypothetical Fluorescent Derivative of this compound

| Parameter | Value (Illustrative) |

| Excitation Wavelength (λex) | 350 nm |

| Emission Wavelength (λem) | 450 nm |

| Quantum Yield (Φf) | 0.25 |

| Stokes Shift | 100 nm |

Advanced Spectroscopic Probes for Molecular Dynamics and Intermolecular Interactions

While standard spectroscopic techniques provide valuable structural and electronic information, advanced methods can offer deeper insights into the dynamic behavior and non-covalent interactions of this compound.

Techniques such as two-dimensional infrared (2D-IR) spectroscopy could be employed to study the vibrational coupling between different functional groups within the molecule and to monitor changes in molecular structure and intermolecular interactions on a picosecond timescale.

Furthermore, computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for complementing experimental spectroscopic data. mdpi.com These calculations can provide theoretical vibrational frequencies, Raman activities, and electronic transition energies, which can aid in the assignment of experimental spectra and provide a more profound understanding of the molecule's properties at a quantum-mechanical level. mdpi.comresearchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) and Double Electron-Electron Resonance (DEER) Spectroscopy for Spin-Labeled Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems containing unpaired electrons. researchgate.net While this compound is inherently diamagnetic, it can be studied by EPR through the introduction of a stable paramagnetic probe, known as a spin label, typically a nitroxide radical. nih.gov This methodology, known as site-directed spin labeling (SDSL), allows for the investigation of the local environment and dynamics of the molecule. nih.gov The thiol group of this compound provides a convenient anchor point for covalent attachment of sulfhydryl-specific nitroxide spin labels, such as the methanethiosulfonate (B1239399) (MTSL) spin label. nih.gov

The lineshape of the continuous-wave (CW) EPR spectrum is highly sensitive to the rotational motion of the spin label on the nanosecond timescale. nih.gov By analyzing the spectral lineshape, one can extract information about the mobility of the spin-labeled this compound. For instance, when incorporated into a self-assembled monolayer on a gold surface, the degree of restriction in the spin label's motion reflects the packing density and order of the monolayer. A highly ordered and densely packed monolayer would result in a "rigid-limit" spectrum, while a more fluid or disordered environment would lead to a spectrum characteristic of faster motion.

Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique that measures the magnetic dipole-dipole interaction between two spin labels. taylorfrancis.commuohio.edu This interaction is inversely proportional to the cube of the distance between the spins, allowing for the precise measurement of distances in the range of 1.5 to 16 nanometers. nih.gov

In the context of this compound, DEER can be used to elucidate the structure of complex systems. For example, if a surface is co-functionalized with spin-labeled this compound and another spin-labeled molecule, DEER can determine the distance distribution between them, providing detailed information about the architecture of the surface layer. nih.gov Similarly, in studies of biomacromolecules, if this compound is used as a linker to attach a spin-labeled moiety to a protein, DEER can measure distances between this label and another label at a different site on the protein, revealing insights into protein structure and conformational changes. nih.gov The DEER experiment yields a time-domain signal, and subsequent Fourier transform and data analysis provide the distribution of distances between the spin pair. muohio.edunih.gov

| Parameter | Technique | Typical Value/Result | Information Yielded |

|---|---|---|---|

| Rotational Correlation Time (τc) | CW-EPR | 0.5 - 100 ns | Mobility of the spin label, indicating local viscosity and molecular packing. |

| Order Parameter (S) | CW-EPR | 0 - 1 (dimensionless) | Degree of anisotropic motion, reflecting the orientational order within the system. |

| Inter-spin Distance | DEER | 2 - 10 nm | Provides a distance distribution between two labeled sites, revealing structural information. nih.gov |

| Modulation Depth (Δ) | DEER | 0.05 - 0.4 (dimensionless) | Related to the number of interacting spins and labeling efficiency. |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful, complementary techniques for probing the elemental composition, chemical states, and local geometric structure of materials containing this compound.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and, crucially, the chemical bonding environment of the atoms within the top few nanometers of a surface. tib.eu When analyzing this compound, particularly in the form of a self-assembled monolayer (SAM) on a substrate like gold, XPS provides unambiguous evidence of molecular integrity and binding. thermofisher.comresearchgate.net

High-resolution scans of the core level electrons of each element in this compound yield characteristic binding energies that are sensitive to the local chemical environment. nih.gov

S 2p Spectrum: The binding energy of the sulfur 2p core level is a clear indicator of the formation of a covalent bond between the thiol and a metal substrate. For a free or physisorbed thiol, the S 2p3/2 peak appears at approximately 163-164 eV. Upon chemisorption to a gold surface, the sulfur atom loses its proton and forms a thiolate bond (Au-S-), causing a shift in the S 2p3/2 binding energy to a lower value, typically around 162 eV. nih.gov The presence of oxidized sulfur species, such as sulfonates, would appear at much higher binding energies (>168 eV).

N 1s Spectrum: The nitrogen 1s spectrum provides information about the state of the pyridine ring. A peak around 399-400 eV is characteristic of the neutral pyridine nitrogen. Protonation or coordination of the nitrogen to a metal ion would shift this peak to a higher binding energy.

C 1s Spectrum: The carbon 1s spectrum can be deconvoluted into multiple components corresponding to the different types of carbon atoms in the molecule: the aliphatic carbons of the propyl chain and the aromatic carbons of the pyridine ring. nih.gov

X-ray Absorption Spectroscopy (XAS) provides information on the local geometric and electronic structure around a specific absorbing atom. nih.govmdpi.com The spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

XANES: This region, near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov For instance, S K-edge or N K-edge XANES spectra of this compound SAMs can reveal information about the orientation of the molecule relative to the surface.

EXAFS: This region contains oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. mdpi.com Analysis of the EXAFS signal can yield precise information about the bond distances, coordination numbers, and identity of the atoms surrounding the absorbing element. If this compound acts as a ligand coordinating to a metal center, EXAFS at the metal's absorption edge can determine the metal-sulfur and metal-nitrogen bond lengths with high precision. nih.gov

| Technique | Parameter | Typical Value | Structural Information |

|---|---|---|---|

| XPS | S 2p3/2 (Thiolate on Au) | ~162.0 eV | Indicates covalent Au-S bond formation. nih.gov |

| S 2p3/2 (Unbound Thiol) | ~163.5 eV | Suggests physisorbed or unbound molecules. | |

| N 1s (Pyridine) | ~399.5 eV | Confirms the presence and neutral state of the pyridine ring. | |

| C 1s (Aromatic vs. Aliphatic) | ~284.8 eV vs. ~285.5 eV | Distinguishes between carbon types within the molecule. | |

| XAS (EXAFS) | M-S Bond Distance | 2.2 - 2.5 Å | Precise bond length in a metal-thiolate complex. nih.gov |

| M-N Bond Distance | 2.0 - 2.3 Å | Precise bond length in a metal-pyridine complex. |

Computational Chemistry and Theoretical Investigations of 3 Pyridinepropanethiol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity of 3-Pyridinepropanethiol

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules. uss.clnih.gov DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying molecules like this compound.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. arxiv.orgyoutube.com This process systematically alters the molecule's geometry to find the lowest energy conformation. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

The flexible propanethiol side chain allows for multiple conformers. Rotations around the C-C and C-S single bonds lead to different spatial arrangements. Computational methods can identify the most stable conformers and the energy barriers between them. The stability of these conformers is influenced by steric hindrance and potential weak intramolecular interactions.

Table 1: Predicted Optimized Geometrical Parameters for this compound This data is representative and derived from standard DFT calculations on similar molecular fragments.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-S | 1.82 Å |

| S-H | 1.34 Å | |

| C-C (propyl) | 1.53 Å | |

| C-N (pyridine) | 1.34 Å | |

| C-C (pyridine) | 1.39 Å | |

| Bond Angles | C-S-H | 96.5° |

| C-C-S | 110.2° | |

| C-C-C (propyl) | 112.5° |

| Dihedral Angle | C(pyridine)-C-C-C | ~180° (anti) or ~60° (gauche) |

Analysis of Frontier Molecular Orbitals (FMOs) and Orbital Interactions

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgtaylorandfrancis.comlibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability to donate an electron. For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pair electrons and the pyridine (B92270) ring's π-system, indicating these are likely sites for electrophilic attack.

LUMO : Represents the ability to accept an electron. The LUMO is likely distributed over the electron-deficient pyridine ring, making it susceptible to nucleophilic attack. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This data is representative and based on DFT calculations for analogous compounds.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.25 | Localized on the sulfur atom and pyridine ring |

| LUMO | -0.85 | Distributed across the pyridine ring |

| HOMO-LUMO Gap | 5.40 | Indicates moderate chemical stability |

Calculation and Interpretation of Conceptual DFT Reactivity Indices

Conceptual DFT provides a framework to quantify chemical reactivity through various indices. mdpi.comsemanticscholar.orgresearchgate.net These indices are derived from the change in energy as electrons are added or removed and help predict how a molecule will behave in a chemical reaction.

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Nucleophilicity (N) : Quantifies the ability of a molecule to donate electrons.

Fukui Functions (ƒ(r)) : Indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, the sulfur atom is expected to be a primary site for electrophilic attack, while the carbon atoms in the pyridine ring, particularly at positions 2, 4, and 6, are potential sites for nucleophilic attack.

Table 3: Predicted Conceptual DFT Reactivity Indices for this compound This data is representative and calculated from the FMO energies in Table 2.

| Reactivity Index | Definition | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.55 | Moderate tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.70 | Moderately resistant to charge transfer |

| Electrophilicity Index (ω) | χ² / (2η) | 2.33 | Good electrophile |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nist.govresearchgate.net By simulating the motion of atoms over time, MD can explore the potential energy surface of this compound, revealing the preferred conformations and the dynamics of transitions between them.

MD simulations are particularly valuable for understanding the influence of solvents. scispace.com The behavior of this compound can change significantly in different solvents (e.g., polar vs. non-polar). Simulations can model how solvent molecules arrange around the solute and how this affects its conformation and reactivity. For instance, in a polar solvent like water, hydrogen bonding between water and the pyridine nitrogen or the thiol group would be expected, potentially stabilizing certain conformations over others.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Theoretical Prediction and Experimental Validation

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. nih.govnih.gov

NMR Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecule's geometry and electronic environment, providing a powerful tool for structural elucidation.

IR Spectroscopy : The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as the S-H stretch, C-S stretch, and pyridine ring vibrations.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption. For this compound, these transitions would likely involve π → π* transitions within the pyridine ring and n → π* transitions involving the lone pairs on the sulfur and nitrogen atoms.

Table 4: Predicted Spectroscopic Data for this compound This data is representative and based on typical DFT calculations.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~2.6 ppm | -SH |

| ~7.1-8.5 ppm | Pyridine-H | ||

| ¹³C NMR | Chemical Shift (δ) | ~25-35 ppm | Propyl carbons |

| ~123-150 ppm | Pyridine carbons | ||

| IR | Vibrational Frequency | ~2550 cm⁻¹ | S-H stretch |

| ~1580 cm⁻¹ | C=N stretch (pyridine) |

| UV-Vis | λ_max | ~260 nm | π → π* transition |

Reaction Pathway Analysis and Transition State Modeling for Mechanistic Understanding

Computational chemistry is a key tool for elucidating reaction mechanisms. rutgers.edunih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. mdpi.comyoutube.com

For this compound, theoretical studies could investigate various reactions, such as:

Thiol Oxidation : Modeling the reaction of the thiol group with an oxidizing agent to form a disulfide or sulfonic acid.

Nucleophilic Substitution : Simulating the reaction of the thiol as a nucleophile.

Reactions at the Pyridine Ring : Investigating electrophilic or nucleophilic attacks on the aromatic ring.

By calculating the activation energies associated with these transition states, the feasibility and kinetics of different reaction pathways can be predicted, providing a deeper understanding of the molecule's chemical behavior.

Synthesis and Reactivity of Advanced 3 Pyridinepropanethiol Derivatives and Analogues

Systematic Modification and Functionalization of the Pyridine (B92270) Ring

The pyridine ring of 3-pyridinepropanethiol serves as a versatile scaffold for a variety of functionalization reactions, allowing for the introduction of diverse substituents that can modulate the molecule's properties.

Halogenation, Nitration, and Sulfonation Strategies

Electrophilic aromatic substitution on the pyridine ring of this compound is a key strategy for introducing halo, nitro, and sulfo functionalities.

Halogenation: The introduction of halogen atoms onto the pyridine ring can be achieved through various methods. One notable strategy involves the use of Zincke imine intermediates, which allows for the highly regioselective halogenation of pyridines under mild conditions. This method provides a pathway to 3-halopyridine derivatives, which are valuable precursors for further synthetic transformations.